3-((2-fluorobenzyl)thio)-2-methyl-1H-indole
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Overview
Description
3-((2-fluorobenzyl)thio)-2-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-fluorobenzyl)thio)-2-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylindole and 2-fluorobenzyl chloride.
Thioether Formation: The key step involves the formation of a thioether linkage between the indole and the fluorobenzyl group. This is achieved by reacting 2-methylindole with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-((2-fluorobenzyl)thio)-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the fluorobenzyl group or to modify the indole ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-fluorinated or modified indole derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
3-((2-fluorobenzyl)thio)-2-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-((2-fluorobenzyl)thio)-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorobenzyl group can enhance its binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine
- 3-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Uniqueness
3-((2-fluorobenzyl)thio)-2-methyl-1H-indole is unique due to the combination of the indole core, the fluorobenzyl group, and the thioether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNS/c1-11-16(13-7-3-5-9-15(13)18-11)19-10-12-6-2-4-8-14(12)17/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAQUQVWVZQGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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